molecular formula C18H21NO4S B6719631 N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide

N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide

Cat. No.: B6719631
M. Wt: 347.4 g/mol
InChI Key: XXCOMEPIIJZBJQ-UHFFFAOYSA-N
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Description

N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a hydroxyl group, a methylsulfonyl group, and a phenylbutanamide backbone.

Properties

IUPAC Name

N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-8-9-17(20)16(12-13)19-18(21)15(10-11-24(2,22)23)14-6-4-3-5-7-14/h3-9,12,15,20H,10-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXCOMEPIIJZBJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC(=O)C(CCS(=O)(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide typically involves multiple steps, starting with the preparation of the key intermediates. One common method involves the reaction of 2-hydroxy-5-methylphenylamine with 4-methylsulfonyl-2-phenylbutanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as triethylamine in ethanol at reflux .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous synthesis processes to ensure high yield and purity. Catalysts such as Cu/γ-Al2O3 are often used to enhance the reaction efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the hydroxyl group.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, often using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while reduction of the carbonyl group can yield an alcohol.

Scientific Research Applications

N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-hydroxy-5-methylphenyl)-4-methylsulfonyl-2-phenylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate the ATF6 pathway sets it apart from other similar compounds that may target different molecular pathways.

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